molecular formula C21H27N3O5S2 B2871070 methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 486453-07-0

methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2871070
CAS RN: 486453-07-0
M. Wt: 465.58
InChI Key: ODJHPTYOEPZXHH-UHFFFAOYSA-N
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Description

Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H27N3O5S2 and its molecular weight is 465.58. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

This compound has been explored for its potential as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a role in inflammation and pain, and selective inhibition can provide therapeutic benefits with reduced side effects compared to non-selective NSAIDs .

Insecticidal Activity

The structural analogs of this compound have shown promise in the field of crop protection. The presence of certain functional groups like sulfilimine and sulfoximine has been associated with high insecticidal activity, which could be relevant for the development of new pesticides .

Synthesis of Heterocyclic Compounds

Compounds with similar structures have been used in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their wide range of biological activities .

Analgesic Properties

Research into analogs of this compound has indicated potential analgesic properties, which could be harnessed for the development of new pain-relief medications .

Anti-inflammatory Applications

The compound’s ability to inhibit COX-2 suggests it may also have anti-inflammatory applications, which could be beneficial in treating various inflammatory disorders .

ADME Property Enhancement

The compound’s structural features, such as the sulfonyl and carboxylate groups, may improve absorption, distribution, metabolism, and excretion (ADME) properties, making it a valuable scaffold for drug development .

Enzyme Inhibition Assays

Due to its potential biological activity, this compound could be used in enzyme inhibition assays to study various biochemical pathways and discover new therapeutic targets .

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It’s possible that it could interact with biological systems in a manner similar to other benzamide derivatives .

properties

IUPAC Name

methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-5-24(6-2)31(27,28)15-9-7-14(8-10-15)19(25)22-20-18(21(26)29-4)16-11-12-23(3)13-17(16)30-20/h7-10H,5-6,11-13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJHPTYOEPZXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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